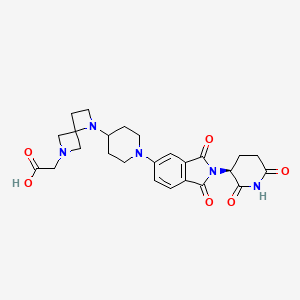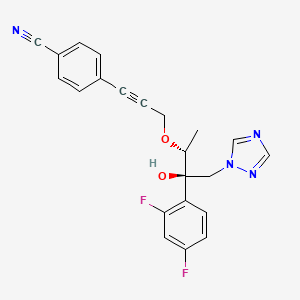
Antifungal agent 60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It demonstrates potent activity against various human pathogenic fungal species, including fluconazole-resistant Candida albicans and multi-drug resistant Candida auris . This compound is particularly significant due to its ability to combat resistant fungal strains, making it a valuable asset in antifungal therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 60 involves multiple steps, including the formation of key intermediates through specific reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis processes that ensure high yield and purity. These methods often involve the use of specialized reactors and purification systems to isolate the final product. The exact industrial methods are proprietary and are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may yield alcohols or amines.
Scientific Research Applications
Antifungal agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ergosterol biosynthesis inhibition and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell membrane integrity and resistance mechanisms.
Medicine: Utilized in the development of antifungal therapies for resistant fungal infections.
Industry: Applied in the formulation of antifungal coatings and treatments for various materials.
Mechanism of Action
Antifungal agent 60 exerts its effects by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby compromising the fungal cell membrane.
Comparison with Similar Compounds
Fluconazole: Another ergosterol biosynthesis inhibitor, but with a different mechanism of action.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Voriconazole: A more potent ergosterol biosynthesis inhibitor with activity against a wider range of fungal species.
Uniqueness: Antifungal agent 60 is unique due to its potent activity against multi-drug resistant fungal strains, including Candida auris . This makes it a valuable alternative to other antifungal agents, particularly in cases where resistance to conventional treatments is a concern.
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |
InChI |
InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |
InChI Key |
LKBWEXJYRWLMSU-OPAMFIHVSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


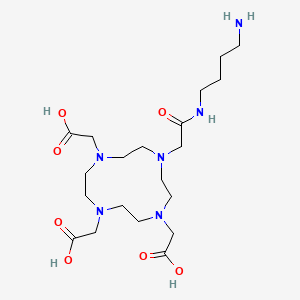
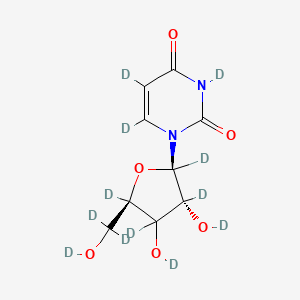
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
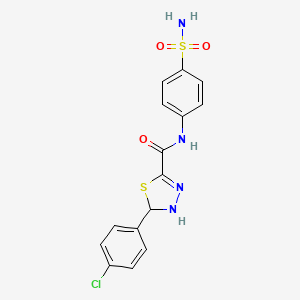
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

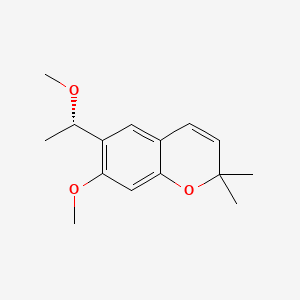
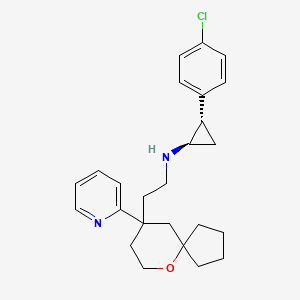
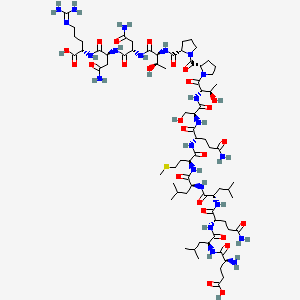
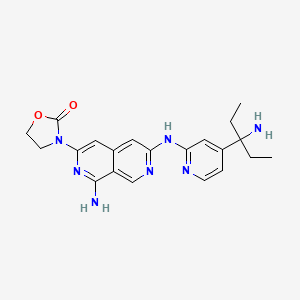
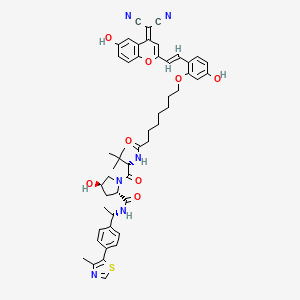
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)

